3-[4-(Sulfooxy)phenyl]propanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
92799-82-1 |
|---|---|
Molecular Formula |
C9H10O6S |
Molecular Weight |
246.24 g/mol |
IUPAC Name |
3-(4-sulfooxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10O6S/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14/h1-2,4-5H,3,6H2,(H,10,11)(H,12,13,14) |
InChI Key |
YKAVCSNFDHAGEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)OS(=O)(=O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 3 4 Sulfooxy Phenyl Propanoic Acid
Precursor Compounds and Enzymatic Transformations
The biosynthesis of 3-[4-(Sulfooxy)phenyl]propanoic acid in the human body is a multi-step process that begins with dietary precursors and involves crucial enzymatic reactions. The immediate precursor to this sulfated compound is 3-(4-hydroxyphenyl)propanoic acid, which undergoes a sulfation reaction catalyzed by sulfotransferase enzymes.
Sulfotransferase-Mediated Sulfation Mechanisms
Sulfotransferases (SULTs) are a family of enzymes that catalyze the transfer of a sulfonate group (SO3-) from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, such as a hydroxyl or amine group. This process, known as sulfation or sulfoconjugation, generally increases the water solubility of the substrate, facilitating its excretion.
The sulfation of phenolic compounds like 3-(4-hydroxyphenyl)propanoic acid is a key step in their metabolism. Human tissues contain several forms of phenol sulfotransferases (PSTs), which exhibit different substrate specificities nih.gov. The reaction mechanism involves the nucleophilic attack of the hydroxyl group of the phenolic substrate on the sulfur atom of PAPS, leading to the formation of a sulfated product and 3'-phosphoadenosine-5'-phosphate (PAP) youtube.com. While specific studies on the sulfation of 3-(4-hydroxyphenyl)propanoic acid are not extensively detailed, the general mechanism for phenol sulfotransferases provides a model for this transformation. Human cytosolic SULTs, such as SULT1A1 and SULT1A3, are known to be involved in the sulfation of a variety of phenolic compounds nih.govnih.gov.
Role of 3-(4-Hydroxyphenyl)propanoic Acid as a Direct Precursor
The direct precursor to this compound is 3-(4-hydroxyphenyl)propanoic acid. This compound is a hydroxy monocarboxylic acid that consists of a propionic acid moiety with a 4-hydroxyphenyl group attached at the 3-position nih.gov. The sulfation of the hydroxyl group on the phenyl ring of 3-(4-hydroxyphenyl)propanoic acid results in the formation of this compound.
Conversion from Desaminotyrosine (4-Hydroxyphenylpropionic Acid)
3-(4-Hydroxyphenyl)propanoic acid is also known by several synonyms, including desaminotyrosine, phloretic acid, and p-hydroxyhydrocinnamic acid nih.goviarc.frsigmaaldrich.comchemicalbook.comfishersci.ca. Desaminotyrosine is structurally identical to the amino acid tyrosine but lacks the alpha-amino group. It is recognized as a microbially-associated metabolite acs.org. The conversion of desaminotyrosine to this compound is, therefore, the same sulfation reaction described above, acting on the 4-hydroxyl group of the phenyl ring.
Microbial Contributions to the Metabolism of this compound and Related Compounds
The gut microbiota plays a pivotal role in the initial stages of forming the precursor molecule, 3-(4-hydroxyphenyl)propanoic acid, from complex dietary polyphenols that are not readily absorbed in the upper gastrointestinal tract.
Involvement of Gut Microbiota in Precursor Formation
The human gut is colonized by a vast and diverse community of microorganisms that possess a wide range of enzymatic capabilities for metabolizing complex molecules. Dietary polyphenols, such as flavonoids and tannins, largely pass undigested to the colon, where they are catabolized by the gut microbiota into simpler, absorbable phenolic compounds. One such common metabolite is 3-(4-hydroxyphenyl)propanoic acid.
Catabolism of Dietary Polyphenols and Phenolic Acids by Microorganisms
Various dietary polyphenols serve as the initial substrates for microbial production of 3-(4-hydroxyphenyl)propanoic acid. The specific metabolic pathways depend on the structure of the parent polyphenol and the enzymatic machinery of the resident gut bacteria.
Naringin: A flavanone glycoside abundant in citrus fruits, naringin is first hydrolyzed by microbial enzymes to its aglycone, naringenin nih.gov. Naringenin then undergoes C-ring fission, a key step in its degradation, to form 3-(4-hydroxyphenyl)propanoic acid. This biotransformation is carried out by various gut bacteria.
Condensed Tannins: These are complex polymers of flavan-3-ol units. While their degradation is generally considered more difficult than that of hydrolysable tannins, gut microbes are capable of breaking them down into smaller phenolic acids nih.govidosi.org. The microbial metabolism of condensed tannins can yield a variety of phenolic acids, including 3-(4-hydroxyphenyl)propanoic acid. The specific enzymes involved in the cleavage of the complex structures of condensed tannins are a subject of ongoing research, with tannase being a key enzyme in the degradation of some tannins nih.gov. Fungal species such as Aspergillus have also been shown to degrade condensed tannins acs.orgresearchgate.net.
The table below summarizes the microbial conversion of select dietary polyphenols into 3-(4-hydroxyphenyl)propanoic acid.
| Dietary Polyphenol | Intermediate(s) | Key Microbial Transformation | Resulting Precursor |
| Naringin | Naringenin | Deglycosylation, C-ring fission | 3-(4-hydroxyphenyl)propanoic acid |
| Condensed Tannins | Flavan-3-ol units | Depolymerization, ring fission | 3-(4-hydroxyphenyl)propanoic acid |
Identification of Specific Microbial Strains in Metabolic Pathways
The initial and crucial stage in the formation of this compound's precursor, 3-(4-hydroxyphenyl)propanoic acid, is driven by the metabolic activity of the human gut microbiota. A diverse array of bacterial species is capable of transforming complex dietary polyphenols, such as catechins and p-coumaric acid, into this simpler phenolic acid. ugent.be While the complete spectrum of contributing microbes is vast and can vary between individuals, research has identified several key genera and species involved in these biotransformation processes.
Genera such as Bacteroides, Clostridium, Eubacterium, and Lactobacillus are known to possess the enzymatic machinery necessary for the degradation of complex polyphenols. cambridge.orgnih.gov For instance, certain Clostridium and Eubacterium species are involved in the breakdown of flavonoids, leading to the formation of various phenolic acids. nih.gov Lactobacillus species, such as Lactobacillus plantarum, have been shown to reduce hydroxycinnamic acids like p-coumaric acid to their corresponding phenylpropionic acids. nih.govresearchgate.net
The conversion of catechins, found abundantly in tea, also yields phenylpropanoic acids through microbial action. ugent.bemdpi.com While it is challenging to attribute the entire conversion process to a single or a small group of microbes, the collective metabolic power of the gut microbiome, particularly bacteria from the phylum Bacteroidetes, is essential for the production of 3-(4-hydroxyphenyl)propanoic acid from dietary sources. semanticscholar.org
| Microbial Genus | Precursor Polyphenols | Metabolic Action |
|---|---|---|
| Bacteroides | Flavonoids, Catechins | Degradation to simpler phenolic acids |
| Clostridium | Flavonoids, Tannins | Backbone cleavage and formation of phenolic acids nih.gov |
| Eubacterium | Flavonoids | Metabolism of flavonoid backbone nih.gov |
| Lactobacillus | Hydroxycinnamic acids (e.g., p-coumaric acid) | Reduction to phenylpropionic acids nih.govresearchgate.net |
Mammalian Enzyme-Mediated Conversions and Conjugation Pathways
Following its production by the gut microbiota and subsequent absorption into the systemic circulation, 3-(4-hydroxyphenyl)propanoic acid undergoes a key metabolic transformation in mammalian tissues, primarily the liver. This conversion is a phase II detoxification reaction known as sulfation, which results in the formation of this compound.
The enzymatic drivers of this process are the sulfotransferases (SULTs), a family of enzymes that catalyze the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a substrate. This conjugation increases the water solubility of the compound, facilitating its excretion.
Several isoforms of SULT enzymes are expressed in humans, with varying substrate specificities and tissue distribution. The SULT1 family, in particular, is crucial for the metabolism of a wide range of phenolic compounds, including xenobiotics derived from the diet. SULT1A1 is a major sulfotransferase in the human liver and is known to act on numerous phenolic substrates. While the specific SULT isoform responsible for the sulfation of 3-(4-hydroxyphenyl)propanoic acid has not been definitively identified, it is highly probable that members of the SULT1 family are involved in this biotransformation.
Physiological Origin and Disposition as a Metabolite
This compound is recognized as a human xenobiotic metabolite, meaning it is a substance found in the body that is not produced endogenously but originates from external sources. Its physiological origin is directly linked to the consumption of foods and beverages rich in polyphenols.
One notable dietary source that leads to the appearance of this metabolite is thyme. Following the ingestion of thyme, this compound has been detected in human plasma and urine. This indicates that the polypenolic constituents of thyme are metabolized by the gut microbiota to 3-(4-hydroxyphenyl)propanoic acid, which is then absorbed and sulfated by the host's enzymes.
The presence of this compound in both blood and urine signifies its disposition pathway. After its formation in the liver, it circulates in the bloodstream before being filtered by the kidneys and eliminated from the body through urine. This metabolic and excretory route is a common detoxification pathway for many dietary-derived phenolic compounds.
| Aspect | Description |
|---|---|
| Physiological Origin | Metabolite of dietary polyphenols (e.g., from thyme) |
| Initial Metabolism | Conversion of polyphenols to 3-(4-hydroxyphenyl)propanoic acid by gut microbiota |
| Mammalian Metabolism | Sulfation of 3-(4-hydroxyphenyl)propanoic acid by sulfotransferase enzymes |
| Biofluids Detected In | Plasma, Urine |
| Excretion Pathway | Renal excretion via urine |
Biological Roles and Mechanistic Investigations of 3 4 Sulfooxy Phenyl Propanoic Acid and Its Analogs
Classification as a Secondary Metabolite and Potential Physiological Functions
3-[4-(Sulfooxy)phenyl]propanoic acid is classified as a secondary metabolite, specifically a human xenobiotic metabolite. nih.gov It is not produced endogenously by human metabolic pathways but rather arises from the biotransformation of compounds foreign to the body, known as xenobiotics. wikipedia.orgnih.gov This particular compound has been identified in human plasma and urine following the consumption of thyme, indicating its origin from dietary sources. nih.gov The precursors to this compound are plant-derived polyphenols, which are abundant secondary metabolites in fruits and vegetables. nih.gov
The formation of this compound involves a two-phase metabolic process. Initially, dietary polyphenols undergo metabolism by the gut microbiota, which transform them into various low-molecular-weight phenolic compounds, including phenylpropanoic acids. nih.govmaastrichtuniversity.nl These microbial metabolites are then absorbed and undergo Phase II metabolism in the host, a key feature of which is sulfation. wikipedia.orgcas.cz Sulfation is catalyzed by sulfotransferase (SULT) enzymes, which attach a sulfonate group to the molecule. oup.com This process generally increases the water solubility of compounds, aiding in their detoxification and excretion. cas.czoup.com
The physiological functions of aryl sulfates like this compound are primarily associated with the modulation of the biological activity of the parent compounds. cas.cz Sulfation can alter the pharmacokinetic and pharmacodynamic properties of molecules, affecting their bioavailability, stability, and interaction with biological targets. acs.org While often viewed as a detoxification pathway, the resulting sulfated metabolites may themselves possess biological activity. cas.cz The presence of a sulfate (B86663) group can influence how the molecule interacts with cellular components, and sulfatases, enzymes that remove sulfate groups, play a crucial role in regulating the activity of these sulfated compounds in various tissues. ias.ac.innih.gov
Hypothesized Interactions with Biological Targets (based on structural similarities)
Based on its core structure as a phenylpropanoic acid derivative, it is hypothesized that this compound and its analogs may interact with several biological targets known to bind with structurally similar compounds. The phenylpropanoic acid scaffold is recognized by a number of receptors involved in metabolic regulation.
Table 1: Potential Biological Targets for Phenylpropanoic Acid Analogs
| Target Receptor | Compound Class | Potential Effect |
|---|---|---|
| Free Fatty Acid Receptor 4 (FFA4/GPR120) | Phenylpropanoic acids | Agonism, potentially influencing glucose and lipid metabolism. researchgate.netmdpi.com |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Phenylpropanoic acids | Agonism (PPARα, PPARγ, PPARδ), which could regulate lipid metabolism and inflammation. researchgate.netebi.ac.uk |
| G protein-coupled receptor 40 (GPR40) | Phenylpropanoic acid derivatives | Agonism, potentially stimulating glucose-dependent insulin secretion. nih.gov |
Structurally related phenylpropanoic acids have been identified as agonists for receptors such as the Free Fatty Acid Receptor 4 (FFA4), also known as GPR120, and Peroxisome Proliferator-Activated Receptors (PPARs). researchgate.netmdpi.comebi.ac.uk These receptors are key players in glucose and lipid metabolism, and their activation can lead to improved insulin sensitivity and anti-inflammatory effects. researchgate.net For instance, certain phenylpropanoic acid derivatives have been designed as selective PPARδ agonists. ebi.ac.uk Furthermore, other derivatives have been developed as potent agonists for G protein-coupled receptor 40 (GPR40), a target for enhancing glucose-stimulated insulin secretion in the treatment of type 2 diabetes. nih.govnih.gov The interaction of these compounds with their targets is often facilitated by the molecular structure which allows for binding within the receptor's active site. nih.gov
Influence on Mammalian and Microbial Metabolic Processes and Pathways
Analogs of this compound have demonstrated a significant influence on both mammalian and microbial metabolic processes. In mammals, these compounds, which are often metabolites of dietary polyphenols, can modulate key metabolic pathways. For example, 3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA), a microbial metabolite of polyphenols, has been shown to alleviate obesity, regulate insulin resistance, and modulate lipid metabolism in mice fed a high-fat diet. Specifically, DHPA was found to alter the urine metabolome by affecting pathways such as the pentose and glucuronate interconversion, tyrosine metabolism, and the tricarboxylic acid (TCA) cycle. Another analog, 3-(4-hydroxyphenyl)propionic acid (HPPA), which is a major microbial metabolite of procyanidin A2, has been observed to suppress macrophage foam cell formation by regulating cellular lipid metabolism. rsc.org This effect is achieved by promoting cholesterol efflux and reducing the expression of the scavenger receptor CD36. rsc.org
In the context of microbial metabolism, phenylpropanoic acid and its derivatives can exert antimicrobial effects, thereby influencing the composition and activity of microbial communities. mdpi.com Some synthetic derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown notable antibacterial and antifungal properties. drugbank.com The degradation of phenylpropanoic acid itself has been studied in bacteria, where it can be mineralized through various catabolic pathways. mdpi.com This indicates a bidirectional relationship where the host metabolizes microbial products, and microbes, in turn, can metabolize these and other related compounds.
Mechanistic Studies on Neurotransmitter Modulation by Structurally Similar Compounds
While direct studies on this compound are limited, research on structurally similar compounds suggests a potential for the modulation of neurotransmitter systems. The core structure of a phenyl ring attached to a propanoic acid moiety is found in molecules that interact with key central nervous system receptors. For instance, derivatives of aromatic amino acids, which share the phenylpropanoic acid backbone, have been investigated for their affinity to the benzodiazepine binding site of the GABAA receptor. researchgate.net The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its modulation can have significant effects on neuronal excitability. researchgate.net
Furthermore, the tropic acid moiety (3-hydroxy-2-phenylpropanoic acid) is a fundamental component of atropine and scopolamine, which are well-known antagonists of muscarinic acetylcholine receptors. mdpi.com Additionally, certain phenylglycine derivatives, which are structurally related to phenylpropanoic acids, have been explored as modulators of metabotropic glutamate receptors (mGluRs). nih.gov These receptors play a crucial role in modulating excitatory synaptic transmission throughout the brain. nih.govfrontiersin.org The potential for these classes of compounds to cross the blood-brain barrier and interact with neurotransmitter receptors opens up the possibility that microbial metabolites of dietary polyphenols, such as phenylpropanoic acid derivatives, could have an influence on brain physiology and neurochemistry. mssm.edu
Exploration of Roles in Inter-Kingdom Chemical Signaling (e.g., Host-Microbe Interactions)
This compound is a prime example of a molecule involved in inter-kingdom chemical signaling, specifically between the host and the gut microbiota. Its very existence is a product of this interaction, originating from plant-derived polyphenols that are metabolized by gut bacteria into absorbable phenolic acids. nih.govnih.gov This biotransformation is a critical step, as the parent polyphenols are often poorly absorbed by the host. nih.gov Once absorbed, the host's metabolic machinery, particularly sulfotransferases, further modifies these microbial metabolites, leading to the formation of compounds like this compound. cas.cz
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA) |
| 3-(4-hydroxyphenyl)propionic acid (HPPA) |
| 3-Phenylpropionic acid |
| Atropine |
| Procyanidin A2 |
| Scopolamine |
Synthetic Methodologies and Chemical Modifications for 3 4 Sulfooxy Phenyl Propanoic Acid Research
Chemical Synthesis Approaches for Aryl Sulfates and Sulfated Phenylpropanoic Acids
The primary chemical method for synthesizing aryl sulfates, including sulfated phenylpropanoic acids, involves the sulfation of the corresponding phenolic precursor. This process typically utilizes sulfur trioxide (SO₃) complexes with nitrogenous bases, which serve as mild and effective sulfating agents. mdpi.com The reaction for producing 3-[4-(sulfooxy)phenyl]propanoic acid would start with its precursor, 3-(4-hydroxyphenyl)propanoic acid.
The SO₃-pyridine complex is a commonly used reagent for the sulfation of various phenols and phenolic acids. mdpi.com The synthesis is generally carried out in a dry, aprotic solvent like dioxane under an inert atmosphere to prevent unwanted side reactions. mdpi.com The reaction mechanism involves the electrophilic attack of the sulfur trioxide on the hydroxyl group of the phenol. The nitrogen base acts as a carrier for the SO₃ and helps to moderate its reactivity. Other complexes, such as those with triethylamine (B128534) (SO₃·NEt₃) or N-tributylamine (SO₃·NBu₃), have also been successfully employed in the synthesis of various aryl sulfates. mdpi.com
A general procedure involves dissolving the phenolic precursor and the SO₃ complex in a suitable solvent at a reduced temperature (e.g., 0 °C), followed by stirring and allowing the reaction to proceed over a period ranging from hours to days. mdpi.com Upon completion, the reaction is quenched, neutralized, and purified, often using column chromatography, to isolate the desired sulfated product. mdpi.com
| Sulfating Agent | Common Application | Reference |
| SO₃·pyridine | Sulfation of various phenols and phenolic acids | mdpi.com |
| SO₃·NEt₃ | Synthesis of 3,4-dihydroxybenzoic acid sulfates | mdpi.com |
| SO₃·NBu₃ | Synthesis of sodium 4-methoxyphenyl (B3050149) sulfate (B86663) | mdpi.com |
Development of Derivatization Strategies for Research Applications
For research applications, particularly in analytical chemistry, derivatization of phenyl carboxylic acids like this compound is often a necessary step. This chemical modification is typically required to increase the volatility and thermal stability of the analyte for analysis by gas chromatography-mass spectrometry (GC/MS). researchgate.net Without derivatization, the polar functional groups (carboxyl and sulfooxy) make the compound unsuitable for GC analysis. researchgate.net
A common derivatization strategy is silylation, which involves replacing the acidic protons of the hydroxyl, carboxyl, and sulfooxy groups with a silyl (B83357) group, such as trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). researchgate.net TBDMS derivatives are often preferred over TMS derivatives because they are less prone to hydrolysis and provide higher molecular weight ions in mass spectrometry, which can enhance the selectivity of detection. researchgate.net The derivatization is typically performed by heating the analyte with a silylating agent in a suitable solvent. researchgate.net The optimal conditions, including reaction time and temperature, are determined to ensure a high degree of derivatization for accurate quantification. researchgate.net
| Derivatization Method | Reagent Example | Key Advantage |
| Trimethylsilylation (TMS) | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Common and effective for increasing volatility. |
| tert-Butyldimethylsilylation (TBDMS) | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Derivatives are more stable and less prone to hydrolysis; provides higher mass ions for MS. researchgate.net |
Potential for Biotechnological Production and Metabolic Engineering of Related Compounds
Biotechnological methods present an environmentally friendly alternative to chemical synthesis for producing aryl sulfates. These approaches leverage the catalytic activity of specific enzymes, primarily sulfotransferases (SULTs). mdpi.comrsc.org These enzymes transfer a sulfonate group (SO₃⁻) from a donor molecule to an acceptor, such as a phenolic compound. mdpi.com
There are two main types of sulfotransferases relevant to this process:
PAPS-dependent sulfotransferases : These enzymes are widespread in nature and utilize 3′-phosphoadenosine-5′-phosphosulfate (PAPS) as the universal sulfate donor. mdpi.com
PAPS-independent aryl sulfotransferases (ASTs) : Found in certain bacteria, these enzymes use more readily available and stable sulfate donors like p-nitrophenyl sulfate (pNPS), making them attractive for biocatalytic applications. mdpi.comnih.gov
Significant research has focused on bacterial ASTs, such as aryl sulfotransferase B (ASTB) from Desulfitobacterium hafniense, for the regioselective sulfation of various compounds. rsc.orgrwth-aachen.de To improve the efficiency of these biocatalysts, protein engineering techniques have been applied. For instance, "loop engineering" of ASTB has been used to modify the enzyme's structure, resulting in variants with substantially improved catalytic activity and sulfate transfer efficiency for specific substrates. rsc.orgrwth-aachen.de This demonstrates the potential of metabolic engineering to create tailored enzymes for the production of specific sulfated molecules.
Furthermore, the biosynthesis of related compounds can involve a synergy between microbial and host metabolism. Gut microbiota are known to produce phenylpropionic acid from the dietary amino acid L-phenylalanine. nih.gov This microbially-produced precursor can then be absorbed by the host and sulfated by host sulfotransferase enzymes, illustrating a natural, multi-organism pathway for the generation of sulfated phenylpropanoic acids. nih.gov
| Enzyme/System | Source Organism | Sulfate Donor | Significance in Research |
| PAPS-dependent Sulfotransferases | Various (e.g., human) | PAPS | Common biological sulfation pathway. mdpi.com |
| Aryl Sulfotransferase B (ASTB) | Desulfitobacterium hafniense | pNPS | A PAPS-independent enzyme engineered for improved sulfation efficiency. rsc.orgrwth-aachen.de |
| Gut Microbiota + Host SULTs | e.g., Clostridium species + Human | PAPS (in host) | Demonstrates a natural pathway where microbes produce the precursor and the host performs sulfation. nih.gov |
Analytical Methodologies for the Characterization and Detection of 3 4 Sulfooxy Phenyl Propanoic Acid
Application of Mass Spectrometry-Based Metabolomics (e.g., LC-MS Profiling)
Mass spectrometry (MS)-based metabolomics, particularly when coupled with liquid chromatography (LC), is a cornerstone for the analysis of sulfated metabolites like 3-[4-(Sulfooxy)phenyl]propanoic acid. Untargeted metabolic profiling using ultra-high-performance liquid chromatography-high resolution tandem mass spectrometry (UHPLC-HRMS/MS) allows for the systematic identification of sulfated compounds in biological samples such as urine. nih.govanu.edu.aufrontiersin.orgresearchgate.netnih.gov This approach often involves data-dependent acquisition to trigger fragmentation of ions, providing structural information. nih.govanu.edu.aufrontiersin.orgnih.gov
A key challenge in metabolomics is the confident identification of metabolites. To address this, a library of sulfated metabolites can be synthesized to compare fragmentation patterns and retention times with those of metabolites detected in biological samples. nih.gov The development of such libraries is essential as many sulfated compounds are not commercially available. nih.gov
Recent studies have highlighted the importance of sulfated metabolites in the co-metabolism between the gut microbiome and the human host. nih.govnih.gov For instance, the analysis of human urine samples after the consumption of polyphenol-rich foods has led to the identification of numerous sulfated metabolites, revealing inter-individual variations in sulfation capacity. nih.govresearchgate.net
Table 1: Key Mass Spectrometry-Based Techniques and Findings for Sulfated Metabolite Analysis
| Technique | Application | Key Findings |
|---|---|---|
| UHPLC-HRMS/MS | Untargeted profiling of sulfated metabolites in urine. nih.govanu.edu.aufrontiersin.orgnih.gov | Systematic identification of sulfated metabolites by monitoring sulfate-derived fragment ions. frontiersin.org |
| Enzymatic Hydrolysis with MS | Discovery of unknown microbiota-derived metabolites. nih.gov | Identified 48 significantly upregulated metabolites after dietary intervention, including 11 previously unknown sulfated metabolites. nih.gov |
| Chemical Synthesis and Co-injection | Validation of metabolite structures in human samples. nih.gov | Created a library of 38 O-sulfated alcohols and phenols to confirm the identity of metabolites. nih.gov |
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomics Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool in metabolomics for the structural elucidation of compounds. While mass spectrometry provides sensitive detection, NMR offers detailed structural information. For a compound like this compound, ¹H NMR and ¹³C NMR spectra would be characteristic.
The ¹H NMR spectrum of the non-sulfated precursor, 3-phenylpropanoic acid, shows distinct signals for the aromatic protons and the aliphatic chain protons. chegg.com The protons of the ethyl group (-CH₂-CH₂-) would appear as two triplets due to spin-spin coupling. chegg.com In this compound, the substitution on the phenyl ring would alter the chemical shifts and splitting patterns of the aromatic protons.
¹³C NMR, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), can distinguish between CH, CH₂, and CH₃ groups, providing further structural confirmation. pearson.com For instance, in a related compound, phenyl propanoate, DEPT-90 shows only CH carbons, while DEPT-135 shows CH and CH₃ carbons as positive peaks and CH₂ carbons as negative peaks. pearson.com
Table 2: Predicted NMR Spectral Features for this compound
| Nucleus | Group | Predicted Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic Protons | 7.0 - 8.0 | Doublets |
| ¹H | -CH₂- (alpha to phenyl) | 2.8 - 3.2 | Triplet |
| ¹H | -CH₂- (beta to phenyl) | 2.5 - 2.9 | Triplet |
| ¹³C | Carbonyl Carbon | 170 - 180 | Singlet |
| ¹³C | Aromatic Carbons | 115 - 150 | Multiple Signals |
| ¹³C | -CH₂- Carbons | 30 - 40 | Two Signals |
Computational Chemistry and Bioinformatics Tools for Pathway and Metabolite Prediction (e.g., BioTransformer, HMDB, BioCyc)
Computational tools are invaluable for predicting metabolic pathways and identifying potential metabolites.
BioTransformer: This software tool can predict the metabolism of small molecules, including phase II transformations like sulfation. biorxiv.orgbiotransformer.ca For instance, the Human Metabolome Database (HMDB) entry for a related compound, 3-[4-methoxy-3-(sulfooxy)phenyl]propanoic acid, indicates it is a predicted metabolite generated by BioTransformer from the metabolism of 3-(3-hydroxy-4-methoxyphenyl)propanoic acid via a sulfation reaction. hmdb.ca
Human Metabolome Database (HMDB): HMDB is a comprehensive database containing detailed information about small molecule metabolites found in the human body. It includes chemical, clinical, and molecular biology data. The database lists this compound as a human xenobiotic metabolite. nih.gov
BioCyc: This is a collection of Pathway/Genome Databases. While a specific pathway for this compound may not be explicitly detailed, the biotransformation of related phenolic acids generally involves pathways like decarboxylation, reduction, and hydrolysis. mdpi.com Computational tools can help predict the degradation pathways of phenolic compounds by the human gut microbiota. nih.gov
Table 3: Bioinformatics Tools for Metabolite Prediction and Pathway Analysis
| Tool | Function | Relevance to this compound |
|---|---|---|
| BioTransformer | Predicts metabolic transformations of small molecules. biorxiv.orgbiotransformer.ca | Can predict the formation of sulfated metabolites like this compound from dietary precursors. |
| HMDB | Comprehensive database of human metabolites. | Provides information on the presence and properties of this compound in humans. nih.gov |
| BioCyc / Pathway Prediction Tools | Database of metabolic pathways and prediction of degradation routes. | Helps in understanding the broader metabolic context of phenolic acid biotransformation in the gut microbiota. nih.gov |
Genetic Code Expansion (GCE) Techniques for Incorporating Sulfated Amino Acid Derivatives into Proteins
Genetic code expansion (GCE) is a powerful technique in synthetic biology that allows for the incorporation of non-canonical amino acids (ncAAs) into proteins. nih.govacs.orgfrontiersin.orgresearchgate.netfrontiersin.orgnih.govwikipedia.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a specific ncAA and a unique codon, often a stop codon like the amber codon (TAG). frontiersin.orgnih.gov
This technology is particularly relevant for studying post-translational modifications like tyrosine sulfation. nih.gov By treating a sulfated amino acid like sulfotyrosine as an ncAA, it can be co-translationally incorporated into proteins at specific sites. nih.gov This allows for the production of homogeneously sulfated proteins, which is difficult to achieve through other methods. nih.gov
While this compound itself is not an amino acid, the principles of GCE could potentially be adapted to incorporate structurally similar sulfated non-canonical amino acids into proteins, enabling the study of their effects on protein structure and function. The ability to introduce sulfated moieties with unique properties could be advantageous in directed evolution experiments to create proteins with novel functions. pnas.org
Table 4: Components and Principles of Genetic Code Expansion for Sulfated Amino Acids
| Component/Principle | Description | Application |
|---|---|---|
| Non-Canonical Amino Acid (ncAA) | An amino acid not among the 20 standard proteinogenic amino acids. nih.govacs.orgfrontiersin.orgresearchgate.netfrontiersin.org | Sulfotyrosine can be used as an ncAA to produce site-specifically sulfated proteins. nih.gov |
| Orthogonal aaRS/tRNA Pair | An engineered synthetase that charges a specific tRNA with an ncAA, without cross-reacting with endogenous components. frontiersin.org | Essential for the specific incorporation of the sulfated amino acid. |
| Reassigned Codon | Typically a stop codon (e.g., amber codon) that is repurposed to encode the ncAA. frontiersin.orgnih.gov | Directs the ribosome to insert the ncAA at the desired position in the protein sequence. |
Research Applications and Future Directions for 3 4 Sulfooxy Phenyl Propanoic Acid
Development and Application as a Biochemical Probe for Enzyme Mechanism and Metabolic Pathway Studies
The study of metabolic pathways relies on the availability of pure analytical standards for the accurate identification and quantification of metabolites. 3-[4-(Sulfooxy)phenyl]propanoic acid serves as a crucial reference compound in such studies. Its synthesis, along with other sulfated phenolic metabolites, allows researchers to create reliable standards for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, ensuring the correct characterization of these derivatives in biological samples. mdpi.com
The formation of this compound involves Phase II metabolism, specifically the sulfation of its precursor, dihydroferulic acid. mdpi.com This biotransformation is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group to the hydroxyl group of the precursor molecule. hmdb.canih.gov By using compounds like dihydroferulic acid as substrates in in-vitro assays with specific SULT isoforms, researchers can probe the activity and substrate specificity of these enzymes. The detection of this compound as the product confirms enzymatic activity and helps elucidate the metabolic fate of dietary phenolics. This makes the compound and its parent molecule useful tools for studying the mechanisms of xenobiotic metabolism and the function of specific enzyme families.
Integration into Comprehensive Metabolomics and Microbiome Research Initiatives
This compound is increasingly recognized as a significant component of the human metabolome, particularly in studies focused on the interplay between diet, the gut microbiome, and host metabolism. It is a prominent metabolite detected in human plasma and urine following the consumption of foods rich in chlorogenic acids, such as coffee, or other polyphenols found in fruits like berries and herbs like thyme. nih.govnih.govmonash.eduphenol-explorer.eu
The compound's origin is a two-step process: first, gut bacteria metabolize complex dietary polyphenols (e.g., chlorogenic acids) into smaller phenolic acids like dihydroferulic acid. nih.gov This precursor is then absorbed by the host and undergoes sulfation in the liver or other tissues to form this compound, which then enters circulation. mdpi.comunivr.it
Given its origins, this metabolite is a key feature in metabolomics studies aiming to:
Identify Biomarkers of Dietary Intake: The presence and concentration of this compound in biofluids can serve as an objective biomarker for the consumption of specific plant-based foods. researchgate.netmonash.edu
Understand Microbiome Function: As its precursor is a product of microbial action, the levels of this compound can provide insights into the metabolic capacity and composition of an individual's gut microbiota. nih.govunivr.it
Map Host-Microbe Metabolic Axes: Its detection highlights the collaborative metabolism between the gut microbiome and host enzymes, a critical area of investigation in health and disease. univr.it
The compound is cataloged in databases like the Human Metabolome Database (HMDB), underscoring its relevance in large-scale metabolomics and systems biology research. hmdb.cahmdb.ca
Investigation of its Role in Specific Biological Systems and Disease States
Research into this compound has primarily focused on its connection to dietary interventions and its status as a diet-derived metabolite. Studies have consistently shown that its concentration in plasma increases significantly after the ingestion of polyphenol-rich foods. For instance, after volunteers consumed a mixed berry fruit purée, dihydroferulic acid-O-sulfate was detected in their plasma, with concentrations of related phenolic sulfates peaking hours after consumption, indicating colonic degradation of precursors and subsequent absorption and metabolism. researchgate.netmonash.edu
While its direct role in specific disease states is still an emerging area of research, the roles of its parent compound and related microbial metabolites are being actively investigated. For example, 3-(4-hydroxyphenyl)propanoic acid, a related microbial metabolite, has been shown to suppress macrophage foam cell formation, a key event in the development of atherosclerosis. rsc.orgresearchgate.netnih.gov Furthermore, other gut microbiota-derived phenylpropanoic acids are being studied for their potential to alleviate conditions like acetaminophen-induced hepatotoxicity. nih.gov Given that this compound is one of the final, circulating forms of these dietary precursors, understanding its biological activity, or lack thereof, is critical. Its high concentration in plasma relative to its parent compounds suggests that any assessment of the health effects of dietary polyphenols must consider the biological impact of their sulfated metabolites. researchgate.net
Exploration of Structure-Activity Relationships and Potential for Modulating Biochemical Pathways
A key area of investigation has been the structure-activity relationship of this compound, particularly concerning its antioxidant capacity compared to its precursor, dihydroferulic acid. Dihydroferulic acid, like many phenolic acids, possesses antioxidant properties due to its hydroxyl group, which can donate a hydrogen atom to scavenge free radicals. mdpi.comresearchgate.net
However, research has demonstrated that the sulfation of the hydroxyl group at the 4-position to form this compound significantly inhibits or even eliminates this antioxidant activity. mdpi.com The blockage of the hydroxyl group by the bulky, electron-withdrawing sulfate (B86663) moiety prevents it from participating in antioxidant reactions. mdpi.com Studies comparing the antioxidant capacity of various phenolic acids and their sulfated metabolites consistently show that the sulfate esters exhibit much weaker antioxidant properties. mdpi.comacs.orgacs.org For instance, the antioxidant value for dihydroferulic-4-O-sulfate was found to be eleven-fold lower than its precursor. mdpi.com
This finding is crucial for understanding the biological consequences of polyphenol metabolism. It suggests that while the parent compounds consumed in the diet may have potent antioxidant effects, their metabolic transformation by the host can neutralize this specific activity. Therefore, any potential health benefits of the circulating sulfated metabolites are unlikely to be mediated by direct radical scavenging and may involve other, yet-to-be-discovered, mechanisms.
Identification of Novel Research Avenues Driven by Emerging Data on this Compound
Emerging data on this compound and other phenolic sulfates have opened several new avenues for research. A primary direction is the re-evaluation of the biological significance of sulfated metabolites. Historically considered inactive end-products destined for excretion, the discovery that phenolic sulfates can reach high micromolar concentrations in plasma—often far exceeding their parent compounds—suggests they may have distinct biological roles. researchgate.netmonash.edu
Future research is likely to focus on the following areas:
Interaction with Cellular Signaling: Investigating whether this compound can interact with cell surface receptors, transporters, or intracellular signaling pathways, independent of antioxidant activity.
Modulation of Enzyme Activity: Exploring if the compound can act as an inhibitor or modulator of enzymes beyond the sulfotransferases involved in its formation.
Advanced Biomarker Development: Refining its use as a sensitive and specific biomarker for the intake of certain foods and for assessing the functional capacity of the gut microbiome in large-scale epidemiological and intervention studies. researchgate.net
Pharmacokinetic Interactions: Studying how high concentrations of this and other sulfated metabolites might influence the metabolism and transport of other xenobiotics, including drugs, by competing for metabolic enzymes or transporters. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
